1-(4-Difluoromethoxy-3-methoxyphenyl)ethylamine
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Overview
Description
1-(4-Difluoromethoxy-3-methoxyphenyl)ethylamine, commonly referred to as 4-DFMA, is a synthetic compound found in several psychoactive substances. It is a derivative of the substituted phenethylamine family, which includes stimulants such as MDMA and MDA. 4-DFMA has been found to produce psychostimulant effects in humans, and has been used in scientific research to study the effects of psychostimulants on the body.
Scientific Research Applications
Antimicrobial and Antioxidant Studies
Research by Raghavendra et al. (2016) explored the synthesis of ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and their antimicrobial and antioxidant activities. Some compounds exhibited excellent antibacterial and antifungal properties, along with profound antioxidant potential. This study demonstrates the pharmaceutical applicability of these molecules, hinting at the broader research interest in derivatives of methoxyphenyl compounds (Raghavendra et al., 2016).
Corrosion Inhibition Efficiency
Djenane et al. (2019) conducted a study on ethyl hydrogen [(methoxyphenyl)(methylamino) methyl]phosphonate derivatives for their corrosion inhibition efficiency on mild steel. The research not only sheds light on the chemical properties of methoxyphenyl derivatives but also their practical applications in protecting metals against corrosion (Djenane et al., 2019).
Synthesis and Antidepressant Activity
A study by Yardley et al. (1990) on 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives revealed their potential antidepressant activity. These compounds showed the ability to inhibit the uptake of neurotransmitters such as norepinephrine and serotonin, indicating their therapeutic potential in treating depression (Yardley et al., 1990).
Optical Resolution and Drug Synthesis
Research by Sakai et al. (1993) demonstrated the optical resolution of 1-(3-Methoxyphenyl)ethylamine using mandelic acid, highlighting a method to obtain enantiomerically pure compounds which are essential in the synthesis of phenyl carbamate drugs. This process emphasizes the importance of chirality in drug development and the role of methoxyphenyl compounds in achieving high-resolution efficiency (Sakai et al., 1993).
Mechanofluorochromic Performance
Qi et al. (2013) studied the methoxy-substituted tetraphenylethylene derivatives for their aggregation-induced emission and mechanofluorochromic performance. The research provides insights into the optical properties of methoxyphenyl compounds and their applications in developing advanced materials for sensing and imaging (Qi et al., 2013).
Mechanism of Action
Target of Action
The primary targets of 1-[4-(difluoromethoxy)-3-methoxyphenyl]ethanamine are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-[4-(difluoromethoxy)-3-methoxyphenyl]ethanamine . These factors could include pH, temperature, and the presence of other molecules that can interact with the compound.
properties
IUPAC Name |
1-[4-(difluoromethoxy)-3-methoxyphenyl]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO2/c1-6(13)7-3-4-8(15-10(11)12)9(5-7)14-2/h3-6,10H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEAWGBQBYFZGAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC(F)F)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
954263-76-4 |
Source
|
Record name | 1-[4-(difluoromethoxy)-3-methoxyphenyl]ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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